molecular formula C12H13N3O3 B11799557 4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid

4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid

Cat. No.: B11799557
M. Wt: 247.25 g/mol
InChI Key: BGIKMRJLODZPAH-UHFFFAOYSA-N
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Description

4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid is a compound that features an imidazole ring fused with a benzoic acid moiety. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid typically involves the formation of the imidazole ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, which is then further functionalized . The reaction conditions often require the use of polar solvents and controlled temperatures to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Catalysts such as erbium triflate can be used to enhance the efficiency of the reactions . The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve consistent production.

Chemical Reactions Analysis

Types of Reactions

4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like water or ethanol to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups to the benzoic acid moiety.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of imidazole, including 4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid, exhibit significant anticancer properties. These compounds have been tested against various human solid tumors and have shown promise in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The effectiveness of this compound is often compared to standard antibiotics, revealing its potential as an alternative treatment option for bacterial infections .

Synthesis and Derivatives

Building Block for Synthesis
this compound serves as a versatile building block in organic synthesis. Its structure allows for modifications that can lead to the development of new compounds with enhanced biological activities. Researchers have synthesized various derivatives through simple chemical reactions, expanding the library of potential therapeutic agents .

Case Studies on Derivatives
A study highlighted the synthesis of several derivatives of imidazole-based compounds that were tested for their biological activities. For instance, derivatives with different substituents showed varying degrees of efficacy against specific bacterial strains and cancer cell lines. This underscores the importance of structural modifications in enhancing the pharmacological profile of imidazole derivatives .

Mechanism of Action

The mechanism of action of 4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can inhibit the activity of enzymes such as acetate synthase, affecting the biosynthesis of branched-chain amino acids and ultimately interfering with protein synthesis and cell division . This mechanism is crucial for its antimicrobial and antifungal activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid is unique due to its specific combination of an imidazole ring with a benzoic acid moiety. This structure allows it to exhibit a wide range of chemical and biological activities, making it a versatile compound for various applications.

Biological Activity

4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid, identified by its CAS number 1707394-63-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.

The molecular formula of this compound is C12H13N3O3C_{12}H_{13}N_{3}O_{3} with a molecular weight of 247.25 g/mol. The structure comprises an imidazole ring fused with a benzoic acid moiety, which is significant in determining its biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₃N₃O₃
Molecular Weight247.25 g/mol
CAS Number1707394-63-5

Anticancer Properties

Recent studies have indicated that compounds with structural similarities to this compound exhibit significant anticancer properties. For example, derivatives of the imidazole class have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). These studies report IC50 values ranging from 2.43μM2.43\,\mu M to 14.65μM14.65\,\mu M, suggesting a promising avenue for further development as anticancer agents .

The mechanisms by which these compounds exert their effects include:

  • Microtubule Destabilization : Some derivatives disrupt microtubule assembly, leading to apoptosis in cancer cells.
  • Caspase Activation : Compounds similar to this compound have been shown to enhance caspase activity, indicating induction of apoptotic pathways .
  • Cell Cycle Arrest : Analysis of cell cycle progression has revealed that certain derivatives can induce cell cycle arrest at various phases, contributing to their anticancer efficacy.

Antimicrobial Activity

In addition to anticancer properties, certain derivatives have demonstrated antimicrobial activity. Compounds containing imidazole rings are often explored for their potential as antibacterial agents. For instance, studies have reported MIC values as low as 3.125μg/mL3.125\,\mu g/mL against Staphylococcus aureus .

Study on Anticancer Activity

A comprehensive study evaluated the anticancer effects of various imidazole derivatives on MDA-MB-231 and HepG2 cells. The results highlighted that specific structural modifications could enhance cytotoxicity and selectivity against cancer cells compared to non-cancerous cells .

Study on Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of imidazole derivatives similar to this compound. The study found that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, reinforcing their potential as therapeutic agents in infectious diseases .

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

4-[(1-ethyl-5-oxo-4H-imidazol-2-yl)amino]benzoic acid

InChI

InChI=1S/C12H13N3O3/c1-2-15-10(16)7-13-12(15)14-9-5-3-8(4-6-9)11(17)18/h3-6H,2,7H2,1H3,(H,13,14)(H,17,18)

InChI Key

BGIKMRJLODZPAH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CN=C1NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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